molecular formula C9H9F3N6 B3035477 1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 321526-29-8

1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole

Cat. No. B3035477
CAS RN: 321526-29-8
M. Wt: 258.2 g/mol
InChI Key: MMBOSEPHSGKQHA-UHFFFAOYSA-N
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Description

The compound "1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole" is a molecule that likely contains several functional groups, including a cyclopropyl ring, a methyl group, a trifluoromethyl group, and a tetrazole ring. This structure suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related triazole and tetrazole compounds typically involves cycloaddition reactions. For instance, 5-fluoroalkylated 1H-1,2,3-triazoles can be synthesized via a regiospecific 1,3-dipolar cycloaddition reaction, as demonstrated in the synthesis of similar compounds . Additionally, the synthesis of 5-aryl-3-methylpyrazole[3,4-e][1,2,3,4]tetrazine derivatives from 3-amino-5-methyl-1H-pyrazole shows the potential for creating tetrazine derivatives through coupling and cyclization reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been studied, revealing non-planar arrangements and delocalization of π-electron density within the triazole ring . These findings are important as they can influence the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Triazole and tetrazole rings are known to participate in various chemical reactions. For example, triazoles can be further functionalized, as seen in the synthesis of bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds . The presence of a tetrazole ring in the compound suggests that it could undergo similar reactions, potentially leading to the formation of novel structures with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and tetrazole derivatives can be influenced by their molecular structure. For instance, the delocalization of π-electron density within the triazole ring can affect the compound's electronic properties . Additionally, the presence of substituents like the trifluoromethyl group could impart unique properties such as increased lipophilicity or volatility, which are important in the context of drug design and material science.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it could interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N6/c1-17-4-6(7(14-17)9(10,11)12)8-13-15-16-18(8)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBOSEPHSGKQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143827
Record name 1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole

CAS RN

321526-29-8
Record name 1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321526-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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